molecular formula C12H8FNO B13222430 4-(2-Fluoropyridin-3-yl)benzaldehyde

4-(2-Fluoropyridin-3-yl)benzaldehyde

Katalognummer: B13222430
Molekulargewicht: 201.20 g/mol
InChI-Schlüssel: YEIDSUOXHLQMLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Fluoropyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO. It consists of a benzaldehyde moiety substituted with a 2-fluoropyridin-3-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoropyridine with benzaldehyde under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 4-(2-Fluoropyridin-3-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluoropyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Wissenschaftliche Forschungsanwendungen

4-(2-Fluoropyridin-3-yl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Fluoropyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Fluoropyridin-3-yl)benzaldehyde
  • 4-(2-Chloropyridin-3-yl)benzaldehyde
  • 4-(2-Bromopyridin-3-yl)benzaldehyde

Uniqueness

4-(2-Fluoropyridin-3-yl)benzaldehyde is unique due to the presence of the fluorine atom in the pyridine ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C12H8FNO

Molekulargewicht

201.20 g/mol

IUPAC-Name

4-(2-fluoropyridin-3-yl)benzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-11(2-1-7-14-12)10-5-3-9(8-15)4-6-10/h1-8H

InChI-Schlüssel

YEIDSUOXHLQMLM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)F)C2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.